Target Binding Affinity: Dat-IN-1 Exhibits 3-Fold Higher DAT Affinity Than JHW007
Dat-IN-1 demonstrates a DAT binding affinity (Ki = 8.37 nM) that is approximately 3-fold higher than that of JHW007 (Ki = 25 nM), a well-characterized N-substituted benztropine analog and prototypical atypical DAT inhibitor frequently used as a reference compound in PSUD research [1]. This affinity differential may influence experimental parameters including required working concentrations and achievable transporter occupancy thresholds in both in vitro and in vivo systems.
| Evidence Dimension | DAT binding affinity (Ki) |
|---|---|
| Target Compound Data | 8.37 nM |
| Comparator Or Baseline | JHW007: 25 nM |
| Quantified Difference | ~3-fold higher affinity for Dat-IN-1 |
| Conditions | Radioligand displacement assays; in vitro binding to human DAT |
Why This Matters
Higher binding affinity enables lower effective working concentrations in experimental protocols, potentially reducing solvent-related artifacts and compound precipitation risks during in vitro and in vivo applications.
- [1] MedChemExpress. DAT-IN-1 (Compound 12b) Technical Datasheet. Product Cat. No. HY-163138. View Source
